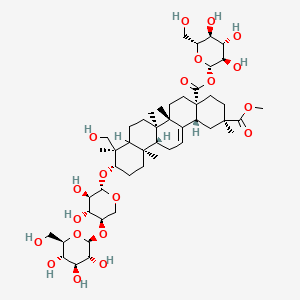

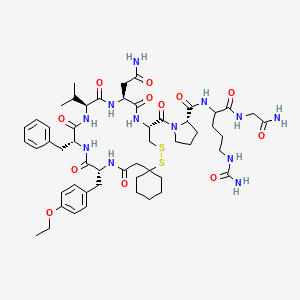

Esculentoside L

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Esculentoside A (EsA) is a saponin isolated from the Chinese herb Phytolacca esculenta . It has the effect of modulating immune response, cell proliferation and apoptosis as well as anti-inflammatory effects .

Chemical Reactions Analysis

Esculentoside A has been shown to have protective effects against acute liver injury induced by carbon tetrachloride (CCl4) and galactosamine (GalN)/lipopolysaccharides (LPS) . It also exerts anti-oxidative stress and anti-apoptotic effects in rat experimental membranous nephropathy by regulating the MAPK pathway .Physical and Chemical Properties Analysis

The molecular weight of Esculentoside A is 826.96 . Its purity, as determined by HPLC, is 98.37% .科学的研究の応用

1. Protective Effects on Radiation-Induced Dermatitis and Fibrosis

Esculentoside A (EsA) has been studied for its protective effects against radiation-induced cutaneous and fibrovascular toxicity. It exhibits potential in reducing levels of inflammatory cytokines like IL-1alpha, MCP-1, VEGF, and TGF-beta1, thus reducing soft-tissue toxicity in both in vivo and in vitro settings. This property makes it a candidate for mitigating radiation-induced dermatological complications (Xiao et al., 2006).

2. Anti-Inflammatory Properties

Several studies have highlighted the anti-inflammatory capabilities of different forms of esculentosides, particularly in inhibiting the production of pro-inflammatory cytokines. Esculentoside B (EsB) has been shown to inhibit nitric oxide production and suppress gene expression levels of pro-inflammatory cytokines in macrophage cells, indicating its potential as an anti-inflammatory agent (Abekura et al., 2019).

3. Immunological Function Modulation

Esculentoside A has been observed to influence immunological functions, including inhibiting the production of IL-1, IL-2, and prostaglandin E2. Its effect on these immune responses points to a possible role in modulating immune-related activities and conditions (Xiao et al., 2004).

4. Potential in Osteoarthritis Treatment

Research indicates that esculentoside A can ameliorate inflammation and repress osteoclastogenesis, making it a potential therapeutic agent for osteoarthritis. It has been shown to suppress IL-1β-induced inflammatory and metabolic factors, as well as restrain osteoclast formation, suggesting its efficacy in treating articular deterioration related to osteoarthritis (Shao et al., 2020).

5. Neuroprotective Effects

Esculentoside A has demonstrated potential in neuroprotection, particularly in reducing neuroinflammation. It has shown efficacy in suppressing inflammatory responses in microglial cells and protecting against neuroinflammation triggered by β-amyloid, which is relevant in the context of neurodegenerative diseases like Alzheimer's (Yang et al., 2017).

6. Modulation of T-Lymphocyte Proliferation and Apoptosis

Esculentoside A has been shown to have a modulatory effect on T-lymphocyte proliferation and apoptosis, particularly in the context of autoimmune diseases. This indicates its potential use in treatments targeting adaptive immunity and autoimmune responses (Hu et al., 2010).

7. Antiproliferative Effects Against Colorectal Cancer Cells

Studies indicate that esculentoside A can inhibit proliferation and migration of colorectal cancer cells. This antiproliferative effect, demonstrated through cell cycle arrest and reduced colony formation, suggests its potential as a therapeutic agent in colorectal cancer management (Momenah et al., 2023).

8. Molecular Targets and Mechanisms

Research has delved into the molecular targets and mechanisms of esculentosides, particularly EsA and EsB. Their effects on enzymes like COX-2 and casein kinase 2, and their interactions with proteins like ribosomal protein S3a, provide insights into their molecular actions and potential therapeutic applications (Li et al., 2018).

9. Hepatotoxicity and Nephrotoxicity Studies

While esculentosides exhibit beneficial pharmacological properties, studies have also pointed out their potential hepatotoxic and nephrotoxic effects. Understanding these adverse effects is crucial for their safe and effective clinical use (He et al., 2021).

作用機序

Esculentoside A treatment attenuated CCl4 and GalN/LPS-induced acute liver injury in mice and its protective effects might be involved in inhibiting inflammatory response and oxidative stress, but not apoptosis with its underlying mechanism associated with PPAR-γ, NF-κB and ERK signal pathways . It also exhibits antiproliferative effects against human colorectal cancer cells .

Safety and Hazards

特性

IUPAC Name |

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H76O20/c1-43(41(60)62-6)13-15-48(42(61)68-40-37(59)34(56)31(53)25(19-50)65-40)16-14-46(4)22(23(48)17-43)7-8-28-44(2)11-10-29(45(3,21-51)27(44)9-12-47(28,46)5)67-38-35(57)32(54)26(20-63-38)66-39-36(58)33(55)30(52)24(18-49)64-39/h7,23-40,49-59H,8-21H2,1-6H3/t23-,24-,25-,26-,27?,28-,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,43-,44+,45+,46-,47-,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWCAIWHFSJANE-HKNRWETISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H76O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

973.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130364-33-9 |

Source

|

| Record name | Esculentoside L | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130364339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione](/img/structure/B1212030.png)

![N-(2-aminoethyl)-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide](/img/structure/B1212050.png)